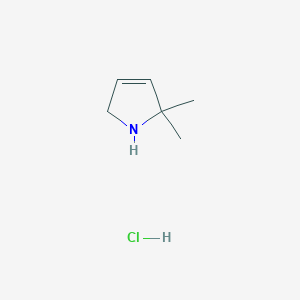
3,4-difluoro-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound belongs to the class of organic compounds known as aminobenzoic acids and derivatives . These are benzoic acids (or derivative thereof) containing an amine group attached to the benzene moiety .
Synthesis Analysis
The synthesis of similar compounds has been studied. For instance, bromination of 3,4-dihydro-2H-thiopyran derivatives leads to bromo-substituted 3,4-dihydro-2H-thiopyrans or 4H-thiopyrans, depending on the reaction conditions and the structure of the starting heterocycles .Molecular Structure Analysis
The molecular structure of this compound includes a benzamide group with two fluorine atoms at the 3 and 4 positions of the benzene ring. It also contains a tetrahydro-2H-thiopyran-4-yl group attached to the benzamide nitrogen through a methylene bridge .Physical And Chemical Properties Analysis
The compound has a molecular weight of approximately 350.29 and a chemical formula of C17H13F3N2O3 .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
Synthetic Approaches and Chemical Properties :
- Research has demonstrated novel synthetic routes and the chemical properties of fluorinated benzamides, highlighting the importance of fluorinated molecules in pharmaceutical and agrochemical industries. For example, the synthesis of 2-(3,3-difluoro-4-(silyloxy)but-1-en-1-yl)benzamides via rhodium(III)-catalyzed alkenylation represents a significant advancement in the development of elaborate difluorinated compounds, showcasing the method's broad substrate compatibility, good functional group tolerance, ready scalability, and high regioselectivity (Cui et al., 2023).
Potential in Imaging and Diagnostics :
- The development of new potential PET agents for imaging specific cancer mutations, such as the synthesis of 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide, underscores the utility of difluorobenzamide derivatives in biomedical research, providing insights into their application in diagnostics and therapeutic monitoring (Wang et al., 2013).
Biological Evaluation and Drug Development :
- Studies on benzamide derivatives as inhibitors for specific enzymes, such as stearoyl-CoA desaturase-1 (SCD-1), illustrate the compound's potential in drug development. The identification of 4-ethylamino-3-(2-hydroxyethoxy)-N-[5-(3-trifluoromethylbenzyl)thiazol-2-yl]benzamide as a potent SCD-1 inhibitor highlights its therapeutic promise, demonstrating significant biological evaluations and dose-dependent effects in preclinical models (Uto et al., 2009).
Applications Beyond Pharmaceuticals
Materials Science and Luminescence :
- Research into the luminescent properties of benzamide derivatives, such as their aggregation-enhanced emission (AEE) and multi-stimuli-responsive properties, opens new avenues for their application in materials science. These compounds' unique photophysical characteristics make them suitable for developing advanced materials and sensors (Srivastava et al., 2017).
Antipathogenic Properties :
- The antipathogenic activity of acylthioureas, including benzamide derivatives, against various bacterial strains showcases their potential as novel antimicrobial agents. This research underlines the importance of structural modifications in enhancing the antibacterial and antibiofilm properties of these compounds (Limban et al., 2011).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3,4-difluoro-N-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F2NO3S/c16-12-2-1-11(9-13(12)17)14(20)18-10-15(21-6-5-19)3-7-22-8-4-15/h1-2,9,19H,3-8,10H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNAYLXHTPKWGTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1(CNC(=O)C2=CC(=C(C=C2)F)F)OCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-Ethoxyphenyl)-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea](/img/structure/B2637495.png)

![2-{[4-(4-ethoxyphenyl)-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2637502.png)



![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)pivalamide hydrochloride](/img/structure/B2637508.png)
![N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-fluorobenzamide](/img/structure/B2637509.png)



![2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]-N-(2-propoxyphenyl)acetamide](/img/structure/B2637515.png)

